molecular formula C14H21NO4 B12633105 N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide

Cat. No.: B12633105
M. Wt: 267.32 g/mol
InChI Key: DBIDBTWIMMPUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxybutyl group, dimethoxyphenyl group, and an acetamide group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide typically involves the reaction of 3,5-dimethoxyphenylacetic acid with 4-hydroxybutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed under anhydrous conditions.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxybutyl group may facilitate binding to certain enzymes or receptors, while the dimethoxyphenyl group can modulate the compound’s overall activity. The acetamide group may contribute to the compound’s stability and bioavailability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxyphenyl)acetamide:

    N-(4-hydroxybutyl)acetamide: A related compound with similar structural features but different biological activities.

    N-(2-hydroxyethyl)-3,5-dimethoxyphenylacetamide: Another analog with variations in the hydroxyalkyl group.

Uniqueness

N-(2-(4-hydroxybutyl)-3,5-dimethoxyphenyl)acetamide is unique due to the combination of its hydroxybutyl, dimethoxyphenyl, and acetamide groups, which confer distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-[2-(4-hydroxybutyl)-3,5-dimethoxyphenyl]acetamide

InChI

InChI=1S/C14H21NO4/c1-10(17)15-13-8-11(18-2)9-14(19-3)12(13)6-4-5-7-16/h8-9,16H,4-7H2,1-3H3,(H,15,17)

InChI Key

DBIDBTWIMMPUNL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C(=CC(=C1)OC)OC)CCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.